molecular formula C17H21N3O3S B2537400 N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351614-52-2

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2537400
CAS RN: 1351614-52-2
M. Wt: 347.43
InChI Key: YSEKHYBWAZOJRH-UHFFFAOYSA-N
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Description

This compound is a derivative of oxalamide, which is an organic compound containing the functional group CONHCONH2. It has a phenyl ring attached to one of the nitrogen atoms and a thiophene ring attached to the other nitrogen atom through a propyl chain. The phenyl ring has a dimethylamino substituent, and the propyl chain has a hydroxy substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of conjugation between the phenyl ring, the amide group, and the thiophene ring. This conjugation could have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is involved in the synthesis and characterization of novel chemical entities, demonstrating its utility in creating structurally diverse libraries of compounds. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, serves as a starting material in various alkylation and ring closure reactions to generate a wide array of compounds, highlighting the compound's role in the generation of structurally diverse chemical libraries (Roman, 2013).

Biological Activities and Potential Applications

The compound has been studied for its potential biological activities. For example, novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives were synthesized to examine their anti-diabetic and anti-inflammatory activities. This research sheds light on the compound's potential therapeutic applications, demonstrating significant reduction in blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).

Nonlinear Optical Properties

The compound also shows promise in the field of optical materials. A specific derivative exhibited nonlinear optical absorption properties, indicating potential applications in optical devices such as limiters. This suggests the compound's role in developing materials for photonic and optoelectronic devices, showcasing its versatility beyond biological applications (Rahulan et al., 2014).

Heterocyclic Chemistry

In heterocyclic chemistry, derivatives of the compound serve as precursors for the synthesis of various heterocyclic compounds, underlining its importance in the development of novel heterocyclic entities with potential pharmacological activities. This aspect is crucial for drug discovery and development, highlighting the compound's contribution to the advancement of medicinal chemistry (Kvitko & Sokolova, 1972).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promising properties, future research could involve optimizing its synthesis, studying its mechanism of action in more detail, or investigating its potential applications .

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(23,14-5-4-10-24-14)11-18-15(21)16(22)19-12-6-8-13(9-7-12)20(2)3/h4-10,23H,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEKHYBWAZOJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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